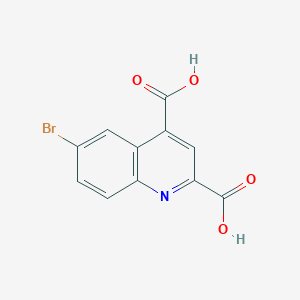

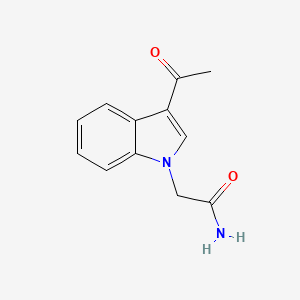

2-(3-Acetyl-1H-indol-1-YL)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Acetyl-1H-indol-1-yl)acetamide is a compound with the CAS Number: 799264-84-9 and a molecular weight of 216.24 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of indole derivatives like 2-(3-Acetyl-1H-indol-1-YL)acetamide often involves coupling of indole-3-acetic acid with various substituted anilines in the presence of a coupling reagent .Molecular Structure Analysis

The molecular structure of 2-(3-Acetyl-1H-indol-1-YL)acetamide is represented by the linear formula C12 H12 N2 O2 . The InChI code for this compound is 1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16) .Physical And Chemical Properties Analysis

2-(3-Acetyl-1H-indol-1-YL)acetamide is a solid at room temperature . Its molecular weight is 216.24 . The compound’s InChI code isScientific Research Applications

Antimycobacterial Activity

Indole derivatives have been studied for their potential in treating various mycobacterial infections. For instance, compounds with an indole core have shown promising results against Mycobacterium tuberculosis and multidrug-resistant TB strains . The structure of “2-(3-Acetyl-1H-indol-1-YL)acetamide” suggests it may also possess similar antimycobacterial properties.

Anti-HIV Activity

Indole derivatives have been reported to exhibit anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives indicate potential for HIV-1 inhibition . The acetyl group in “2-(3-Acetyl-1H-indol-1-YL)acetamide” could enhance its interaction with HIV-related enzymes or receptors.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of indole derivatives is an efficient method to produce various biologically active compounds . “2-(3-Acetyl-1H-indol-1-YL)acetamide” could be synthesized using similar techniques, potentially leading to rapid production of this compound for research purposes.

Cancer Treatment

Indole derivatives are increasingly being explored for their anticancer properties . They are present in compounds used for treating cancer cells, suggesting that “2-(3-Acetyl-1H-indol-1-YL)acetamide” might also be applicable in oncological research.

Antioxidant Properties

The synthesis and study of indole derivatives as antioxidants is another area of interest . N-substituted phenyl indole acetamide derivatives have shown antioxidant activity, which could imply that “2-(3-Acetyl-1H-indol-1-YL)acetamide” may serve as an antioxidant in scientific studies.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of the compound with its targets can lead to changes in the biological activities of the targets, thereby exerting its effects.

Biochemical Pathways

For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The downstream effects of these pathways can lead to a variety of biological activities, as mentioned above.

Result of Action

For instance, some indole derivatives have been reported to exert potent inhibitory activities on melanoma cell proliferation through increasing apoptosis .

properties

IUPAC Name |

2-(3-acetylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJVBEMJTHHQFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359201 |

Source

|

| Record name | BAS 07211360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Acetyl-1H-indol-1-YL)acetamide | |

CAS RN |

799264-84-9 |

Source

|

| Record name | BAS 07211360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)